molecular formula C22H20N2O4S2 B15041499 ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15041499
M. Wt: 440.5 g/mol
InChI Key: NDOYKVUMWCNHDG-ATVHPVEESA-N
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Description

Ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A thiazolo[3,2-a]pyrimidine core with a conjugated dihydro system at positions 2 and 2.
  • 2-Methoxybenzylidene substituent at position 2, introducing a methoxy group para to the benzylidene linkage.
  • Thiophen-2-yl group at position 5, contributing aromatic and electronic diversity.
  • Ethyl carboxylate at position 6, enhancing solubility and reactivity .

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O4S2/c1-4-28-21(26)18-13(2)23-22-24(19(18)16-10-7-11-29-16)20(25)17(30-22)12-14-8-5-6-9-15(14)27-3/h5-12,19H,4H2,1-3H3/b17-12-

InChI Key

NDOYKVUMWCNHDG-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CC=C4OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4OC)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiazolo-pyrimidine core with various substituents that influence its biological properties. The molecular formula is C24H22N2O4SC_{24}H_{22}N_2O_4S, indicating the presence of multiple functional groups that contribute to its activity.

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance, synthesized compounds similar to this compound have shown antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted the potential of thiazolo-pyrimidine derivatives to act as inhibitors of protein kinase CK2 (PKCK2), a serine/threonine kinase implicated in cancer progression. Specifically, one derivative exhibited an IC50 of 0.56 µM against PKCK2, demonstrating greater potency than traditional inhibitors . This suggests that the compound may play a role in inhibiting cancer cell proliferation and inducing apoptosis.

3. Anti-inflammatory Effects

Dihydropyrimidines, including those related to the compound , have been noted for their anti-inflammatory activities. They are believed to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound's ability to inhibit kinases like PKCK2 suggests it interferes with signaling pathways critical for cell growth and survival.
  • Antimicrobial Mechanisms: The interaction with bacterial cell walls or metabolic pathways may lead to the observed antimicrobial effects.

Research Findings and Case Studies

StudyFindings
Jotani et al., 2010Identified structural characteristics influencing biological activity; suggested potential as an anticancer agent.
Mayer et al., 1999Highlighted the role of dihydropyrimidines in blocking mitosis through kinesin inhibition.
Recent Antimicrobial StudiesShowed efficacy against E. coli and S. aureus with MIC values indicating significant antibacterial potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic and Crystallographic Insights

NMR and IR Spectroscopy
  • Target Compound : Expected IR peaks include C=O (3-oxo, ~1700 cm⁻¹), C≡N (if present, ~2220 cm⁻¹), and aromatic C-H stretches. Thiophen-2-yl protons resonate near δ 7.0–7.5 ppm in ¹H NMR .
  • Analog 11a : Shows CN stretch at 2219 cm⁻¹ and NH stretches at 3436–3173 cm⁻¹. ¹H NMR signals for methyl groups appear at δ 2.24–2.37 ppm .
  • 2-Fluorobenzylidene Analog : Fluorine induces deshielding in adjacent protons (δ 7.41–8.01 ppm) .
Crystal Packing and Hydrogen Bonding
  • 2-Acetoxybenzylidene Analog : Forms supramolecular chains via C–H···O interactions and π-stacking (centroid distance: 3.7523 Å) .
  • 4-Methoxy Substituted Analog : Crystallizes in a triclinic system (Z=4) with intermolecular C–H···F and π–π interactions stabilizing the lattice .

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in ethanol or acetic acid under reflux (80–100°C) for 6–12 hours. The acidic conditions catalyze the formation of the dihydropyrimidine-2-thione intermediate (Scheme 1). The thiophen-2-yl group is incorporated at the 4-position of the pyrimidine ring, which later becomes the 5-position after cyclization.

Key Observations:

  • Substituting thiourea with urea yields oxopyrimidines instead of thiones, which are unsuitable for subsequent cyclization.
  • Electron-withdrawing groups on the aldehyde (e.g., thiophen-2-yl) enhance reaction rates due to increased electrophilicity.

Cyclization to Form the Thiazolo[3,2-a]Pyrimidine Core

The dihydropyrimidine-2-thione intermediate undergoes cyclization to fuse the thiazole ring. Two primary methods are employed:

Chloroacetylative Cyclization

Treatment with chloroacetic acid or ethyl 4-chloroacetoacetate in the presence of sodium acetate and acetic anhydride facilitates cyclization. The reaction proceeds via nucleophilic displacement of chloride by the thione sulfur, forming the thiazole ring (Scheme 2).

Typical Conditions:

  • Reflux in dry ethanol for 12 hours.
  • Yields: 70–85% after recrystallization from ethyl acetate/water.

Dibromoethane-Mediated Cyclization

An alternative approach uses 1,2-dibromoethane and potassium carbonate in dimethylformamide (DMF) at 90°C. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Advantages:

  • Higher regioselectivity for N3 cyclization in substituted pyrimidines.
  • Shorter reaction time (3 hours).

Comparative Analysis of Synthetic Routes

Method Cyclization Agent Solvent Time (h) Yield (%) Regioselectivity
Chloroacetylative Chloroacetic acid Ethanol 12 70–85 Moderate
Dibromoethane 1,2-Dibromoethane DMF 3 65–75 High (N3 preferred)

Key Findings:

  • The dibromoethane method offers faster cyclization but lower yields due to competing side reactions.
  • Chloroacetylative cyclization provides better yields but requires rigorous exclusion of moisture.

Mechanistic Insights and Stereochemical Considerations

Role of Electron-Donating Groups

The 2-methoxy group on the benzylidene moiety enhances electrophilicity at the aldehyde carbonyl, accelerating Knoevenagel condensation. Conversely, electron-withdrawing groups (e.g., nitro) reduce reaction rates but improve thermal stability of intermediates.

Stereoselectivity in Benzylidene Formation

The Z-configuration is thermodynamically favored due to conjugation between the benzylidene’s methoxy group and the thiazolopyrimidine’s π-system. Polar solvents (e.g., ethanol) stabilize the transition state, further favoring the Z-isomer.

Large-Scale Synthesis and Industrial Feasibility

Scaling up the synthesis requires modifications to ensure reproducibility:

  • Continuous Flow Reactors: For Biginelli reactions to maintain temperature control and reduce side products.
  • Catalytic Methods: Using Lewis acids (e.g., ZnCl$$ _2 $$) to reduce reaction times and improve yields.

Challenges:

  • Purification of the final product via column chromatography is labor-intensive. Recrystallization from acetone/water (1:1) offers a scalable alternative.

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